molecular formula C18H27ClN2O2Si B1391879 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester CAS No. 685513-97-7

1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester

Cat. No. B1391879
M. Wt: 367 g/mol
InChI Key: DBLJKHYYRJYZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester” is a derivative of 1H-Pyrrolo[2,3-b]pyridine . The parent compound, 1H-Pyrrolo[2,3-b]pyridine, is a bicyclic compound consisting of a pyrrole ring fused with a pyridine ring .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine derivatives is characterized by a fused pyrrole and pyridine ring . The specific compound “1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester” would have additional functional groups attached to this bicyclic core .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For the parent compound 1H-Pyrrolo[2,3-b]pyridine, the molecular weight is 118.1359 . The specific physical and chemical properties of “1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester” were not found in the available resources.

Scientific Research Applications

Novel Synthetic Routes

1H-Pyrrolo[2,3-b]pyridines have been synthesized through innovative methods. For instance, a study demonstrated the condensation of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles with various compounds to yield 1H-pyrrolo[2,3-b]pyridines, exploring new synthetic routes for these compounds (Brodrick & Wibberley, 1975).

Crystal Structure and Computational Studies

The synthesis and characterization of pyrazole derivatives, including the study of their molecular structure through X-ray diffraction and density-functional-theory (DFT) calculations, offer insights into the properties of similar compounds (Shen et al., 2012).

Antibacterial Activity

Research on pyrrolopyridine analogs of nalidixic acid has shown that some of these compounds exhibit antibacterial activity. This suggests potential applications in developing new antibacterial agents (Toja et al., 1986).

Esterification Methods

The study of esterification of carboxylic acids by alcohols using various agents provides valuable information on chemical synthesis processes. Such research can aid in understanding the formation of compounds like 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid esters (Takimoto et al., 1981).

Synthesis of Analogous Compounds

Research into the synthesis of related compounds like methyl esters of pyrrolopyrimidines and their derivatives, which possess fungicidal properties, can offer insights into the synthesis and applications of pyrrolopyridine compounds (Тумкявичюс et al., 2013).

Anti-Cancer Activity

Studies on novel complexes based on derivatives of pyrazole carboxylic acid methyl esters, including their synthesis, crystal structures, and evaluation of anti-cancer activity, highlight the potential of pyrrolopyridine compounds in medical applications (Qiao et al., 2021).

Future Directions

The 1H-Pyrrolo[2,3-b]pyridine scaffold is a promising area of study for the development of new pharmaceuticals . Future research could explore the synthesis and biological activity of various derivatives, including “1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester”.

properties

IUPAC Name

methyl 4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2Si/c1-11(2)24(12(3)4,13(5)6)21-9-8-14-16(19)15(18(22)23-7)10-20-17(14)21/h8-13H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLJKHYYRJYZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester

CAS RN

685513-97-7
Record name Methyl 4-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685513-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (0.50 g, 1.612 mmol, see Example 1) was dissolved in THF (15 mL) and cooled to −78° C. s-BuLi (2.54 mL, 3.56 mmol) was then added dropwise, and the solution was stirred at −78° C. for 30 minutes. Methyl chloroformate (0.38 mL, 4.98 mmol) was then added as a THF (2 mL) solution, and the reaction was stirred for an additional 30 minutes. The reaction was then quenched with saturated NH4Cl and allowed to warm to room temperature. The reaction was then extracted with DCM (3×50 mL), dried, and filtered to give a crude residue. The crude residue was purified by column chromatography with 5:1 hexane:DCM to give methyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (0.55 g, 91% yield).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.54 mL
Type
reactant
Reaction Step Two
Quantity
0.38 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester
Reactant of Route 3
Reactant of Route 3
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester
Reactant of Route 4
Reactant of Route 4
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester
Reactant of Route 5
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester
Reactant of Route 6
Reactant of Route 6
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.